N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide
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Overview
Description
Furan is a five-membered aromatic heterocycle containing one oxygen atom . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Benzamide is a simple amide derivative of benzoic acid . The specific compound you’re asking about seems to be a complex structure that includes these components.
Molecular Structure Analysis
The molecular structure of similar compounds shows that the furan and oxadiazole rings are nearly planar . The exact structure of your compound would depend on the specific arrangement and bonding of the furan, oxadiazole, and benzamide components.Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been used in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For instance, similar compounds like 5-Nitro-2-furaldehyde have a density of 1.349 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Characterization
One area of research has concentrated on the synthesis and characterization of compounds based on oxadiazole and furan rings. For instance, compounds incorporating the 1,2,4-oxadiazol-3-yl furazan motif have been developed as insensitive energetic materials. These materials are noted for their moderate thermal stabilities and insensitivity towards impact and friction, suggesting their utility in safer energetic materials compared to traditional compounds like TNT (Yu et al., 2017).
Therapeutic Potential and Biological Activity
Research into the therapeutic potential of oxadiazole or furadiazole containing compounds has highlighted their significance in pharmaceutical chemistry. Derivatives of the oxadiazole nucleus, particularly 1,3,4-oxadiazoles, have shown a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties. This versatility underscores their importance in developing new drugs and therapies (Siwach & Verma, 2020).
Medicinal Chemistry Applications
The incorporation of furazan and oxadiazole rings into drug molecules has been a focus to enhance physical properties and biological activity. These heterocycles, especially 1,2,4- and 1,3,4-oxadiazoles, have found applications in medicinal chemistry due to their favorable interactions in biological systems. Their use in drug development programs has been documented, with some programs reaching clinical or preclinical stages, showcasing the potential of these motifs in creating effective therapeutic agents (Mancini et al., 2021).
Pharmaceutical Chemistry
The role of 1,3,4-oxadiazole derivatives in pharmaceutical chemistry has been extensively studied, demonstrating their crucial role in drug development. These compounds are synthesized from furan by replacing two methane groups with pyridine-type nitrogen atoms, resulting in a heterocyclic compound with diverse chemical and biological properties. This transformation has enabled the development of novel drugs with enhanced efficacy and safety profiles (Sharma, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9-5-6-11(8-10(9)2)13(19)16-15-18-17-14(21-15)12-4-3-7-20-12/h3-8H,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJZTMHVSISXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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